molecular formula C8H4Br2N2O2 B1360804 4,6-Dibromo-1H-indazole-3-carboxylic acid CAS No. 885518-30-9

4,6-Dibromo-1H-indazole-3-carboxylic acid

Cat. No.: B1360804
CAS No.: 885518-30-9
M. Wt: 319.94 g/mol
InChI Key: IRPZPQUTXGHQIG-UHFFFAOYSA-N
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Description

4,6-Dibromo-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at the 4th and 6th positions and a carboxylic acid group at the 3rd position of the indazole ring

Preparation Methods

The synthesis of 4,6-Dibromo-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1H-indazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 4th and 6th positions of the indazole ring.

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the final product .

Chemical Reactions Analysis

4,6-Dibromo-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiolate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,6-Dibromo-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, modulate receptor activities, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4,6-Dibromo-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    4-Bromo-1H-indazole-3-carboxylic acid: Contains only one bromine atom, leading to different reactivity and applications.

    6-Bromo-1H-indazole-3-carboxylic acid: Similar to the above, with bromine at a different position.

Properties

IUPAC Name

4,6-dibromo-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPZPQUTXGHQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646115
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-30-9
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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